molecular formula C9H13BO2 B14031155 2-(iso-Propyl-d7)-phenylboronic acid CAS No. 1629184-02-6

2-(iso-Propyl-d7)-phenylboronic acid

Cat. No.: B14031155
CAS No.: 1629184-02-6
M. Wt: 171.05 g/mol
InChI Key: KTZUVUWIBZMHMC-QXMYYZBZSA-N
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Description

2-(iso-Propyl-d7)-phenylboronic acid is a deuterated boronic acid derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the deuteration of isopropyl iodide to obtain 2-iodopropane-d7, which is then subjected to a Suzuki coupling reaction with phenylboronic acid to yield the desired product .

Industrial Production Methods

Industrial production of 2-(iso-Propyl-d7)-phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(iso-Propyl-d7)-phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group into borane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and nucleophiles are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include phenol derivatives, borane derivatives, and various substituted phenyl compounds.

Scientific Research Applications

2-(iso-Propyl-d7)-phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its isotopic labeling.

    Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Applied in the synthesis of advanced materials and polymers with enhanced properties.

Mechanism of Action

The mechanism by which 2-(iso-Propyl-d7)-phenylboronic acid exerts its effects is primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and biological studies. The deuterium atoms in the isopropyl group can also influence reaction kinetics and stability, providing unique insights into reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Iodopropane-d7: Another deuterated compound used in similar applications.

    Phenylboronic acid: The non-deuterated analog of 2-(iso-Propyl-d7)-phenylboronic acid.

    2-Bromopropane-d7: A deuterated bromine compound used in organic synthesis.

Uniqueness

This compound is unique due to its combination of deuterium labeling and boronic acid functionality. This combination allows for precise studies of reaction mechanisms and the development of novel materials and drugs with improved properties.

Properties

CAS No.

1629184-02-6

Molecular Formula

C9H13BO2

Molecular Weight

171.05 g/mol

IUPAC Name

[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/i1D3,2D3,7D

InChI Key

KTZUVUWIBZMHMC-QXMYYZBZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1B(O)O)C([2H])([2H])[2H]

Canonical SMILES

B(C1=CC=CC=C1C(C)C)(O)O

Origin of Product

United States

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